molecular formula C12H15FN2O3S B360719 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 309279-85-4

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B360719
CAS No.: 309279-85-4
M. Wt: 286.32g/mol
InChI Key: UBCOXBOQTVXGEK-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a fluorophenylsulfonyl group and a carboxamide group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide typically involves several steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a suitable carboxamide precursor under controlled conditions to yield the final product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes .

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and product formation .

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.

    Medicine: Research into its pharmacological properties has shown promise in the development of new drugs for treating various diseases, including cancer and neurological disorders.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The fluorophenylsulfonyl group is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects. Additionally, the piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3S/c13-10-1-3-11(4-2-10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCOXBOQTVXGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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